Nialamide - 51-12-7

Nialamide

Catalog Number: EVT-252983
CAS Number: 51-12-7
Molecular Formula: C16H18N4O2
Molecular Weight: 298.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nialamide, chemically known as N-[2-[benzyl(2-phenylethyl)amino]ethyl]isonicotinamide, is a potent, irreversible, and non-selective monoamine oxidase inhibitor (MAOI) []. It belongs to the hydrazine class of MAOIs []. In scientific research, Nialamide serves as a valuable tool for investigating the role of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, in various physiological and pathological processes [].

Mechanism of Action

Neurological Research

a. Depression: Nialamide has been extensively studied for its antidepressant effects in various animal models of depression [, , , , , ]. By increasing the levels of serotonin, norepinephrine, and dopamine in the brain, Nialamide has been shown to alleviate depressive-like behaviors in these models [, , ].

b. Motor Activity and Behavior: Studies have investigated Nialamide's impact on motor activity and behavior in animals [, , , , , ]. Nialamide administration generally leads to increased locomotor activity, attributed to the enhanced dopaminergic and serotonergic transmission in specific brain regions [, ].

c. Learning and Memory: The role of monoamines in learning and memory has been explored using Nialamide []. By influencing the levels of these neurotransmitters, Nialamide has been shown to modulate learning and memory processes in animal models [].

d. Seizures: Nialamide has demonstrated anticonvulsant properties in certain animal models of seizure [, ]. It raises the threshold for seizure induction, potentially through its influence on GABAergic neurotransmission [].

e. Neurodegenerative Diseases: Researchers have investigated Nialamide as a potential therapeutic agent for neurodegenerative diseases like Parkinson's disease []. The rationale lies in its ability to elevate dopamine levels in the brain, which are depleted in Parkinson's disease [].

Cardiovascular Research

Nialamide's impact on the cardiovascular system has been a subject of investigation [, , , ]. By influencing the levels of norepinephrine, a key regulator of blood pressure, Nialamide can influence blood pressure and heart rate [, ]. It has been studied for its potential in managing hypertension and other cardiovascular conditions [, ].

Applications

a. Diabetes: Research suggests that Nialamide might offer a protective effect against experimental diabetes in animal models []. The mechanism behind this effect is not fully understood but might involve the modulation of pancreatic beta-cell function [].

b. Inflammation: Studies have explored Nialamide's potential as an anti-inflammatory agent []. It has demonstrated inhibitory effects on the production of inflammatory mediators, suggesting a possible role in managing inflammatory conditions [].

c. Fertility: Nialamide has been found to affect fertility in animal studies []. The exact mechanisms are not fully elucidated but might involve the modulation of hormonal pathways crucial for reproduction [].

Iproniazid

Compound Description: Iproniazid is a monoamine oxidase inhibitor (MAOI) that was initially developed as a treatment for tuberculosis but was later found to have antidepressant effects. [, , ]

Pantothenic Acid

Compound Description: Pantothenic Acid, also known as Vitamin B5, is an essential nutrient that plays a crucial role in various metabolic processes. It is a precursor to coenzyme A, which is involved in the metabolism of carbohydrates, fats, and proteins. []

Relevance: In a study on mice, Pantothenic acid was found to antagonize the reduction in hexobarbital-induced sleeping time caused by Nialamide. This protective effect was attributed to the potential role of Pantothenic acid in cerebral metabolism via coenzyme A. []

Pyridoxine

Compound Description: Pyridoxine, also known as Vitamin B6, is another essential nutrient that is involved in various metabolic processes, including the synthesis of neurotransmitters. []

Relevance: Pyridoxine was investigated in conjunction with Pantothenic acid for its potential to influence the action of Nialamide. While it did not demonstrate a statistically significant effect on its own, the combination of Pyridoxine and Pantothenic acid showed a higher protective effect against Nialamide-induced reduction in hexobarbital sleeping time compared to Pantothenic acid alone. []

Phenindione

Compound Description: Phenindione is an anticoagulant drug that functions as a vitamin K antagonist. It inhibits the synthesis of certain clotting factors in the liver, thereby preventing blood clot formation. []

Relevance: In a study comparing antithrombotic effects, Phenindione was found to be significantly less effective than Nialamide in preventing experimental thrombosis in rabbits, even at doses that markedly prolonged prothrombin time. Interestingly, combining subeffective doses of both drugs resulted in an effective antithrombotic action, while adding Phenindione to an effective Nialamide dose did not enhance the effect of the latter. []

Warfarin

Compound Description: Similar to Phenindione, Warfarin is an anticoagulant drug that acts as a vitamin K antagonist. It is commonly used to prevent blood clot formation in individuals at risk of stroke, heart attack, or other thromboembolic events. []

Relevance: Warfarin was included in a comparative study with Nialamide and Phenindione to assess their respective antithrombotic effects. Like Phenindione, Warfarin was found to be less effective than Nialamide in preventing experimental thrombosis in rabbits. []

L-Tryptophan

Compound Description: L-Tryptophan is an essential amino acid that serves as a precursor for the neurotransmitter serotonin (5-HT). It is found in various protein-rich foods and is also available as a dietary supplement. [, ]

Relevance: In mice, L-Tryptophan was found to enhance certain aspects of the Nialamide-induced behavioral syndrome. When administered before Nialamide, it led to an earlier onset of increased motor activity and more pronounced hyperthermia compared to Nialamide alone. [] This effect was attributed to the increased 5-HT concentration in the brain due to L-Tryptophan administration. []

p-Chlorophenylalanine Methylester HCl (PCPA)

Compound Description: PCPA is a selective and irreversible inhibitor of tryptophan hydroxylase, the enzyme responsible for converting L-Tryptophan to 5-hydroxytryptophan (5-HTP), a precursor to serotonin. [, , ]

Relevance: PCPA played a significant role in elucidating the role of 5-HT in the effects of Nialamide. Pretreating mice with PCPA partially or completely antagonized the Nialamide-induced increase in motor activity and hyperthermia, depending on the PCPA dosage. [] This effect was linked to the depletion of brain 5-HT caused by PCPA. [, ]

dl-5-Hydroxytryptophan (5-HTP)

Compound Description: 5-HTP is a naturally occurring amino acid and the direct precursor to serotonin. It is produced from L-Tryptophan and is converted to serotonin by the enzyme aromatic L-amino acid decarboxylase. [, ]

Relevance: 5-HTP was instrumental in confirming the role of 5-HT in Nialamide's effects. In PCPA-pretreated mice, where Nialamide's effects were antagonized due to 5-HT depletion, the administration of 5-HTP restored the increase in motor activity and rectal temperature. [] This suggests that the effects of Nialamide are mediated, at least in part, through its influence on 5-HT levels in the brain. [, ]

α-Methyltyrosine Methylester

Compound Description: α-Methyltyrosine Methylester is an inhibitor of tyrosine hydroxylase, the enzyme responsible for the rate-limiting step in the biosynthesis of catecholamines, including dopamine and norepinephrine. []

Relevance: This compound was used to investigate the contribution of brain catecholamines to the effects of Nialamide. Administering α-Methyltyrosine Methylester before Nialamide partially antagonized the increase in motor activity and completely antagonized the increase in rectal temperature induced by Nialamide alone. [] This suggests that while 5-HT plays a major role, brain catecholamines also contribute to the overall effects of Nialamide. []

Hexobarbital Sodium

Compound Description: Hexobarbital Sodium is a barbiturate drug that acts as a central nervous system depressant. It was commonly used as a sedative and hypnotic agent but has largely been replaced by safer alternatives in clinical practice. []

Relevance: Hexobarbital Sodium was used as a tool to investigate the effects of Nialamide on drug metabolism in mice. Nialamide, when administered before Hexobarbital Sodium, was found to reduce the sleeping time induced by the barbiturate. [] This suggests that Nialamide may interact with the metabolism of other drugs, potentially leading to altered drug effects. []

Noradrenaline (Norepinephrine)

Compound Description: Noradrenaline, also known as norepinephrine, is a catecholamine neurotransmitter that plays a crucial role in the sympathetic nervous system, regulating various physiological processes, including heart rate, blood pressure, and stress response. [, , , , , , , , , , ]

Relevance: Noradrenaline is central to the pharmacological effects of Nialamide. As an MAOI, Nialamide prevents the breakdown of noradrenaline, leading to its accumulation in the synaptic cleft. [, , , ] This increase in noradrenaline is believed to contribute to the therapeutic effects of Nialamide in treating depression, but it can also lead to side effects like hypotension. [, ] Noradrenaline was extensively studied in conjunction with Nialamide to understand the drug's mechanism of action and its effects on adrenergic functions. [, , , , , , , , , , ]

Tyramine

Compound Description: Tyramine is a naturally occurring trace amine that is derived from the amino acid tyrosine. It is found in various foods, including aged cheeses and cured meats. Tyramine can displace stored catecholamines, leading to their release into the synaptic cleft. [, , , ]

Relevance: Tyramine is often used in research to investigate the activity of MAO. In the context of Nialamide research, Tyramine was used to study the drug's effects on adrenergic nerve terminals. Nialamide, by inhibiting MAO, prevents the breakdown of Tyramine, leading to enhanced and prolonged effects of Tyramine on the cardiovascular system. [, , , ]

Dopamine

Compound Description: Dopamine is a catecholamine neurotransmitter involved in various brain functions, including motivation, reward, movement, and attention. It plays a crucial role in Parkinson's disease, schizophrenia, and other neurological and psychiatric disorders. [, , , , , , , , ]

Relevance: Dopamine, along with Noradrenaline, is significantly affected by Nialamide's MAOI activity. Nialamide, by inhibiting MAO, leads to an increase in dopamine levels in the brain, contributing to its overall pharmacological effects. [, , , ] Several studies have investigated the interaction between Nialamide and Dopamine to understand their roles in motor activity, behavioral responses, and age-related differences in drug effects. [, , , , , ]

Homovanillic Acid

Compound Description: Homovanillic Acid is a metabolite of Dopamine, primarily produced in the brain. It is often used as a biomarker to assess dopamine activity in the central nervous system. [, ]

Relevance: The levels of Homovanillic acid were measured in several studies investigating the effects of Nialamide on dopamine metabolism. [, ] Changes in Homovanillic acid concentrations, along with dopamine levels, provided insights into the extent and duration of MAO inhibition by Nialamide. [, ]

Dihydroxyphenylacetic Acid (DOPAC)

Compound Description: DOPAC is another major metabolite of Dopamine, primarily formed in the brain. Like Homovanillic Acid, DOPAC is also used as a biomarker to assess dopamine activity. []

Relevance: Similar to Homovanillic acid, the levels of DOPAC were measured in studies investigating Nialamide's effects on dopamine metabolism. Changes in DOPAC concentrations, in conjunction with dopamine and Homovanillic acid levels, were used to understand the impact of Nialamide on dopamine turnover. []

Reserpine

Compound Description: Reserpine is an antipsychotic and antihypertensive drug that depletes monoamines, including noradrenaline, dopamine, and serotonin, from their storage vesicles in neurons. [, , , , , ]

Relevance: Reserpine was frequently used in conjunction with Nialamide to investigate their opposing effects on monoamine levels and adrenergic function. [, , , , ] Reserpine's ability to deplete monoamine stores provided a model to study Nialamide's ability to protect against or reverse these effects, highlighting its MAOI activity. [, , , , ]

Bretylium

Compound Description: Bretylium is an antiarrhythmic drug that inhibits the release of norepinephrine from peripheral sympathetic nerve terminals. [, ]

Harmaline

Compound Description: Harmaline is a fluorescent harmala alkaloid that acts as a stimulant and a reversible inhibitor of monoamine oxidase A (MAO-A). []

Relevance: Harmaline, like Nialamide, was found to enhance the accumulation of exogenously administered 3H-Noradrenaline in the hearts of reserpine-treated mice. This suggests that Harmaline, similar to Nialamide, can inhibit MAO, leading to increased levels of noradrenaline. []

Pheniprazine

Compound Description: Pheniprazine is a hydrazine derivative that acts as a non-selective and irreversible MAOI. It was used as an antidepressant but was withdrawn from the market due to safety concerns. []

Relevance: Pheniprazine, despite being an MAOI, did not show the same effect as Nialamide in enhancing 3H-Noradrenaline accumulation in the hearts of reserpine-treated mice. [] This difference in activity, despite both being MAOIs, highlights the complexity of drug interactions and the potential for subtle differences in their mechanisms of action.

Pargyline

Compound Description: Pargyline is a non-hydrazine compound that acts as a non-selective and irreversible MAOI. It was used as an antihypertensive agent but has largely been replaced by safer alternatives. [, , , , ]

Relevance: Pargyline was included in several studies investigating the effects of Nialamide on monoamine levels, adrenergic function, and behavioral responses. [, , , , ] It was often used as a positive control due to its well-established MAOI activity, allowing for comparisons with the effects of Nialamide. [, , , , ]

Tranylcypromine

Compound Description: Tranylcypromine is a non-hydrazine compound that acts as a non-selective and irreversible MAOI. It is currently used as an antidepressant, particularly in cases of atypical depression. []

Relevance: Tranylcypromine, like Pheniprazine, did not demonstrate the same effect as Nialamide in enhancing 3H-Noradrenaline accumulation in the hearts of reserpine-treated mice. [] This difference in activity, despite being classified as an MAOI, suggests potential variations in their pharmacological profiles and interactions with specific experimental conditions.

Desipramine

Compound Description: Desipramine is a tricyclic antidepressant that primarily blocks the reuptake of norepinephrine at nerve terminals. It is used to treat various conditions, including major depressive disorder. [, , ]

Relevance: Desipramine was used to investigate the role of norepinephrine reuptake in the effects of Nialamide. It was found to block the uptake of 3H-Noradrenaline in the hearts of reserpine-treated mice, an effect that was also observed with Nialamide pretreatment. [, ] This suggests that both drugs, while having different primary mechanisms of action, can influence noradrenaline levels at nerve terminals. [, ]

Protriptyline

Compound Description: Protriptyline is another tricyclic antidepressant that primarily blocks the reuptake of norepinephrine at nerve terminals. Like Desipramine, it is used to treat major depressive disorder. [, ]

Relevance: Protriptyline was included in studies investigating the effects of Nialamide on noradrenaline uptake. Similar to Desipramine, Protriptyline was found to block the uptake of 3H-Noradrenaline in the hearts of reserpine-treated mice, suggesting its ability to modulate noradrenaline levels at nerve terminals. [, ]

[3H]α-Methylnoradrenaline

Compound Description: [3H]α-Methylnoradrenaline is a radiolabeled analog of noradrenaline that is commonly used in research to study the uptake, storage, and release of noradrenaline in adrenergic nerves. []

Relevance: This compound was used to investigate the effects of Nialamide on noradrenaline uptake and metabolism. Unlike 3H-Noradrenaline, Nialamide did not enhance the accumulation of [3H]α-Methylnoradrenaline in the hearts of reserpine-treated mice, suggesting potential differences in the handling of these two compounds by adrenergic nerves. []

Methylene Blue

Compound Description: Methylene Blue is an organic compound with various pharmacological effects. It is used as a dye, a medication, and a research tool. Methylene Blue is known to bind to monoamine oxidase. []

Relevance: Methylene Blue was utilized in a study to demonstrate the effect of Nialamide on the cerebral uptake of substances bound by monoamine oxidase. The study showed that Nialamide pretreatment led to a deep coloration of the brain from Methylene Blue, indicating increased uptake of the dye due to MAO inhibition by Nialamide. []

Evans Blue

Compound Description: Evans Blue is a dye that is commonly used in research to assess blood-brain barrier permeability. It binds to albumin in the blood. []

Relevance: Evans Blue was used as a control dye in a study investigating the effect of Nialamide on the cerebral uptake of substances. Unlike Methylene Blue, Nialamide pretreatment did not affect the brain uptake of Evans Blue, suggesting that Nialamide's effects on substance uptake were specific to those bound by monoamine oxidase, not those bound by albumin. []

Apomorphine

Compound Description: Apomorphine is a non-ergoline dopamine agonist that stimulates dopamine receptors in the brain. It is used to treat Parkinson's disease and other conditions. [, ]

Relevance: Apomorphine was used to investigate the influence of Nialamide on the behavioral and biochemical effects of dopaminergic drugs. [, ] The study found that Nialamide pretreatment increased behavioral responses to Apomorphine and increased its cerebral concentration, suggesting that Nialamide enhances the effects of Apomorphine, likely by inhibiting its metabolism. []

N-Propyl Noraporphine

Compound Description: N-Propyl Noraporphine is a dopaminergic compound that is structurally related to Apomorphine. []

Relevance: Similar to Apomorphine, N-Propyl Noraporphine was used to study the influence of Nialamide on dopaminergic drugs. Nialamide pretreatment was found to increase behavioral responses and cerebral concentrations of N-Propyl Noraporphine, further supporting its role in enhancing the effects of dopaminergic compounds. []

Oxotremorine

Compound Description: Oxotremorine is a muscarinic acetylcholine receptor agonist that induces tremors and other cholinergic effects. []

Relevance: Oxotremorine was used as a negative control in a study investigating the effects of Nialamide on the cerebral uptake of various substances. Nialamide, even at high doses, did not affect the behavioral responses to Oxotremorine, suggesting that Nialamide's effects on substance uptake were specific to those with adrenergic or dopaminergic properties, not cholinergic ones. []

5-Hydroxytryptamine (5-HT, Serotonin)

Compound Description: 5-HT, also known as serotonin, is a monoamine neurotransmitter involved in various functions, including mood regulation, sleep, appetite, and cognition. Imbalances in serotonin levels are implicated in depression, anxiety, and other mood disorders. [, , , , , , ]

Relevance: 5-HT plays a crucial role in the pharmacological effects of Nialamide. As an MAOI, Nialamide inhibits the breakdown of 5-HT, leading to its increased concentration in the brain. [, , ] This increase in 5-HT is believed to contribute to Nialamide's antidepressant effects. [, , ] Many studies have investigated the complex interplay between Nialamide, 5-HT, and other neurotransmitters like dopamine and noradrenaline to understand their combined roles in Nialamide's therapeutic and side effects. [, , , , , , ]

Ritanserin

Compound Description: Ritanserin is a selective serotonin receptor antagonist that primarily blocks the 5-HT2A receptor subtype. It has been investigated for potential use in various conditions, including anxiety and schizophrenia. []

Relevance: Ritanserin was used to investigate the role of specific serotonin receptor subtypes in the effects of Nialamide. Pretreatment with Ritanserin reduced the Nialamide-induced hypermotility in mice, suggesting that the 5-HT2A receptor may be involved in mediating this particular effect of Nialamide. []

L-Propranolol

Compound Description: L-Propranolol is a beta-adrenergic receptor antagonist that blocks the action of norepinephrine and epinephrine. It is used to treat various cardiovascular conditions, including hypertension, angina, and arrhythmias. []

Relevance: L-Propranolol was used to explore the involvement of different serotonin receptor subtypes in the effects of Nialamide. In contrast to Ritanserin, L-Propranolol did not influence the Nialamide-induced hypermotility in mice, indicating that the 5-HT1 receptor subtype may not be involved in mediating this specific effect of Nialamide. []

Paroxetine

Compound Description: Paroxetine is a selective serotonin reuptake inhibitor (SSRI) that increases serotonin levels in the brain. It is widely used as an antidepressant to treat major depressive disorder, obsessive-compulsive disorder, and other anxiety disorders. []

Relevance: Paroxetine was found to significantly enhance the hypermotility induced by Nialamide in mice. [] This interaction highlights the potential for pharmacodynamic interactions between MAOIs like Nialamide and SSRIs like Paroxetine, potentially leading to serotonin syndrome, a serious condition characterized by excessive serotonin levels in the brain.

Lithium

Compound Description: Lithium is a mood stabilizer that is used to treat bipolar disorder. Its mechanism of action is not fully understood but is thought to involve modulation of intracellular signaling pathways involved in mood regulation. []

N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG)

Compound Description: MNNG is a powerful alkylating agent that is widely used to induce tumors in experimental animals, including gastric cancers in rats. []

Relevance: MNNG was used to induce gastric carcinogenesis in rats in a study investigating the effects of Nialamide on tumor development. The study found that Nialamide promoted gastric carcinogenesis induced by MNNG, suggesting a potential tumor-promoting effect of Nialamide. []

1-Noradrenaline

Compound Description: 1-Noradrenaline is an enantiomer of noradrenaline. Enantiomers are molecules that are mirror images of each other and cannot be superimposed. They often have different biological activities. []

Relevance: 1-Noradrenaline was used in a study comparing its effects to those of adrenaline on thrombogenic tendency in humans. Unlike adrenaline, 1-noradrenaline did not induce changes in adhesive platelet count, coagulation parameters, or plasma nonesterified fatty acids, suggesting differences in their pharmacological profiles and effects on hemostasis. []

Phenoxybenzamine

Compound Description: Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic receptor antagonist. It is used to treat hypertension, particularly that caused by pheochromocytoma, a tumor that produces catecholamines. [, ]

Relevance: Phenoxybenzamine was used in a study investigating the effects of adrenaline on thrombogenic tendency and the potential role of adrenergic receptors. Pretreatment with Phenoxybenzamine did not prevent the adrenaline-induced decrease in adhesive platelet count or the shortening of coagulation times, suggesting that these effects of adrenaline may not be solely mediated through alpha-adrenergic receptors. []

Pronethalol

Compound Description: Pronethalol is a non-selective beta-adrenergic receptor antagonist that was one of the first beta blockers developed. It has largely been replaced by safer and more effective beta blockers in clinical practice. []

Relevance: Pronethalol was used in a study investigating the effects of adrenaline on thrombogenic tendency and the potential role of adrenergic receptors. Pretreatment with Pronethalol prevented the adrenaline-induced changes in adhesive platelet count and coagulation parameters, suggesting that these effects of adrenaline may be mediated through beta-adrenergic receptors. []

Pyridinolcarbamate

Compound Description: Pyridinolcarbamate is a vasodilator drug that improves blood flow and is used to treat circulatory disorders. []

Relevance: Pyridinolcarbamate, like Nialamide, was found to prevent the decrease in adhesive platelet count and the enhancement of blood coagulability induced by adrenaline. This suggests that both drugs may have protective effects against adrenaline-induced changes in hemostasis, potentially through different mechanisms of action. []

Diethyldithiocarbamate

Compound Description: Diethyldithiocarbamate is a copper chelator that inhibits the enzyme dopamine β-hydroxylase, which converts dopamine to noradrenaline. []

Relevance: Diethyldithiocarbamate was used in a study to investigate the role of dopamine in the effects of Nialamide on noradrenaline levels. Rats treated with both Diethyldithiocarbamate and Nialamide exhibited a greater increase in dopamine levels compared to those treated with Diethyldithiocarbamate alone. This suggests that MAO, inhibited by Nialamide, may regulate noradrenaline synthesis by influencing dopamine availability. []

[3H]Dihydroalprenolol

Compound Description: [3H]Dihydroalprenolol is a radiolabeled beta-adrenergic receptor antagonist that is widely used in research to study beta-adrenergic receptors. [, ]

Relevance: [3H]Dihydroalprenolol was used to investigate the effects of chronic antidepressant treatment on beta-adrenergic receptor density in the rat pineal gland. Repeated administration of Nialamide was found to decrease the binding of [3H]Dihydroalprenolol, indicating a downregulation of beta-adrenergic receptors. [, ] This finding suggests that chronic Nialamide treatment may lead to adaptive changes in beta-adrenergic receptor sensitivity.

Isoproterenol

Compound Description: Isoproterenol is a non-selective beta-adrenergic receptor agonist that mimics the actions of adrenaline and noradrenaline. It is used to treat bradycardia (slow heart rate) and heart block. [, ]

Relevance: Isoproterenol was used in a study investigating the effects of chronic antidepressant treatment on the beta-adrenergic receptor-linked adenylate cyclase system. Repeated administration of Nialamide reduced the accumulation of cyclic AMP in response to Isoproterenol administration, suggesting a desensitization of the beta-adrenergic receptor-adenylate cyclase system. [, ]

Ro 5-1025

Compound Description: Ro 5-1025 is a monoamine oxidase inhibitor. []

Relevance: Ro 5-1025 was included in a study investigating the effects of different MAO inhibitors on adrenal medullary responses. Similar to Nialamide, Ro 5-1025 was found to influence heart contractile force and arterial blood pressure when administered intra-aortically in dogs. [] This suggests that both compounds share similar pharmacological effects, likely due to their MAOI activity.

JB 516

Compound Description: JB 516 is a monoamine oxidase inhibitor. []

Relevance: JB 516 was included alongside Nialamide in a study investigating the effects of different MAO inhibitors on adrenal medullary responses. Like Nialamide, JB 516 was found to influence heart contractile force and arterial blood pressure when administered intra-aortically in dogs. [] This suggests a commonality in their pharmacological profiles, attributed to their shared MAOI activity.

Isocarboxazid

Compound Description: Isocarboxazid is a non-hydrazine compound that acts as a non-selective and irreversible MAOI. It is used as an antidepressant. [, ]

Relevance: Isocarboxazid was studied alongside Nialamide to compare their effects on adrenal medullary responses. Both drugs, at selected doses, were found to block the adrenal medullary responsiveness to nicotine and tetramethylammonium, suggesting that interference with catecholamine release may be a contributing factor to the hypotension observed following MAO inhibition. []

Isoniazid

Compound Description: Isoniazid is an antibiotic drug that is primarily used to treat tuberculosis. It is a prodrug that requires activation by bacterial enzymes. [, ]

Relevance: Isoniazid was included as a negative control in a study investigating the effects of MAO inhibitors on adrenal medullary responses. Unlike Nialamide and other MAOIs, Isoniazid did not interfere with chemical stimulation of the adrenal medulla, indicating that the observed effects of the MAOIs were specific to their MAO-inhibiting properties and not due to non-specific drug effects. []

3-Amino-N-benzylpropanamide

Compound Description: 3-Amino-N-benzylpropanamide is a degradation product of Nialamide. It was identified in a study investigating the use of ionizing radiation to modify Nialamide and explore its potential as an anti-inflammatory agent. []

Relevance: 3-Amino-N-benzylpropanamide is a structurally related compound to Nialamide, formed through the cleavage of the hydrazine moiety. While it was not the primary focus of the study, its identification highlights the potential for Nialamide to undergo degradation and form metabolites with potentially different pharmacological activities. []

3-Methoxy-N-benzylpropanamide

Compound Description: 3-Methoxy-N-benzylpropanamide is another degradation product of Nialamide, identified in the same study as 3-Amino-N-benzylpropanamide. Like 3-Amino-N-benzylpropanamide, it was formed through the cleavage and subsequent modification of the hydrazine moiety. []

Relevance: 3-Methoxy-N-benzylpropanamide is structurally similar to Nialamide, differing in the functional group attached to the propanamide side chain. Its identification further emphasizes the susceptibility of Nialamide to degradation and the potential for generating metabolites with altered biological activities. []

3-Hydroxy-N-benzylpropanamide (HBPA)

Compound Description: 3-Hydroxy-N-benzylpropanamide (HBPA) is a degradation product of Nialamide that was found to have anti-inflammatory properties. It was identified in a study investigating the effects of ionizing radiation on Nialamide. []

Relevance: HBPA is a structurally related compound to Nialamide, differing in the presence of a hydroxyl group instead of the hydrazine moiety. Unlike Nialamide, HBPA was found to inhibit lipopolysaccharide-induced production of pro-inflammatory mediators without causing significant cytotoxicity. [] This suggests that HBPA may have a more favorable safety profile compared to Nialamide and warrants further investigation as a potential anti-inflammatory agent. []

N-Benzylpropanamide

Compound Description: N-Benzylpropanamide is a degradation product of Nialamide. []

Relevance: N-Benzylpropanamide is structurally related to Nialamide, consisting of the basic propanamide side chain with a benzyl group attached to the nitrogen atom. Its formation from Nialamide highlights the potential for the drug to undergo degradation, forming metabolites with potentially different pharmacological profiles. []

Isonicotinamide

Compound Description: Isonicotinamide is an amide derivative of isonicotinic acid. It is structurally related to isoniazid, a drug used to treat tuberculosis. []

Relevance: Isonicotinamide was identified as one of the degradation products of Nialamide following exposure to ionizing radiation. While it is not a direct metabolite of Nialamide, its presence suggests the potential for complex degradation pathways and the formation of compounds with distinct biological activities. []

Wy 25093

Compound Description: Wy 25093 is a selective serotonin reuptake inhibitor (SSRI) that primarily blocks the reuptake of 5-HT, leading to increased serotonin levels in the synaptic cleft. []

Relevance: Wy 25093 was used in a study investigating the role of 5-HT in the substantia nigra and corpus striatum of rats. Unilateral intranigral microinjection of Wy 25093, similar to 5-HT, elicited ipsiversive circling and a decrease in striatal dopamine turnover, suggesting that increasing 5-HT levels in the substantia nigra can influence motor behavior and dopamine activity. [] This finding highlights the interplay between the serotonergic and dopaminergic systems in the brain.

Methysergide

Compound Description: Methysergide is a non-selective serotonin receptor antagonist that blocks the action of 5-HT at various receptor subtypes. It is used to prevent migraines but is not widely prescribed due to the risk of serious side effects. []

Relevance: Methysergide was used in a study investigating the role of 5-HT in the substantia nigra and corpus striatum of rats. Intranigral administration of Methysergide produced contraversive turning and increased dopamine turnover, opposite to the effects of 5-HT and Wy 25093. [] This finding further supports the role of 5-HT as an inhibitory neurotransmitter in the substantia nigra and its influence on dopamine activity.

Properties

CAS Number

51-12-7

Product Name

Nialamide

IUPAC Name

N-benzyl-3-[2-(pyridine-4-carbonyl)hydrazinyl]propanamide

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

InChI

InChI=1S/C16H18N4O2/c21-15(18-12-13-4-2-1-3-5-13)8-11-19-20-16(22)14-6-9-17-10-7-14/h1-7,9-10,19H,8,11-12H2,(H,18,21)(H,20,22)

InChI Key

NOIIUHRQUVNIDD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CCNNC(=O)C2=CC=NC=C2

Solubility

Freely soluble in acidic solvents
In water, 2,270 mg/L at 25 °C (est)
33.6 [ug/mL]

Synonyms

Nialamide

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCNNC(=O)C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.